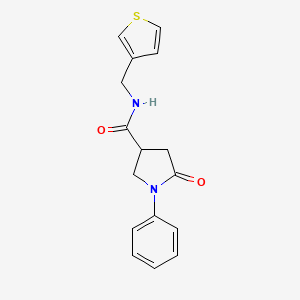

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFUVLGNLKTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, a phenyl group, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The synthesis typically involves multi-step reactions, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Thiophene Group : This can be synthesized through electrophilic substitution reactions.

- Coupling Reactions : Phenyl and thiophene groups are introduced via coupling methods such as Suzuki or Heck reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, the compound has shown potential anticancer effects. Studies have reported that it induces apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation. Specific findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : Inhibition of the PI3K/Akt signaling pathway has been suggested as a mechanism through which this compound exerts its anticancer effects .

Case Studies

Several case studies have documented the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance:

- Pyrrolidine Derivatives : A study on pyrrolidine derivatives indicated that modifications to the phenyl group significantly enhance antibacterial activity.

- Thiazole and Thiophene Compounds : Research has shown that incorporating thiophene rings into pyrrolidine structures can improve both antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

- Case Study : In vitro studies have shown that 5-Oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide significantly reduces the viability of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, treatment with concentrations around 100 µM resulted in a notable decrease in cell viability, indicating its potential as a therapeutic agent.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens.

- Pathogen Testing : Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

- Inhibition Studies : The compound has been tested at varying concentrations, yielding effective growth inhibition results, suggesting its potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific molecular pathways in cancer and infectious diseases.

Molecular Docking Studies

Computational studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that it can effectively interact with enzymes involved in cancer progression and microbial resistance mechanisms.

Material Science Applications

Beyond biological applications, this compound may have potential uses in material science.

Synthesis of Novel Materials

The incorporation of thiophene and pyrrolidine moieties can lead to the development of new materials with desirable electronic properties, potentially useful in organic electronics and photonic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Carboxamide Group

The biological and physicochemical properties of pyrrolidine-3-carboxamides are highly dependent on the substituent attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Electronic Differences

Thiophene vs. Thiadiazole ( vs. Target Compound) The thiophen-3-ylmethyl group in the target compound provides moderate electron-richness due to sulfur’s lone pairs, favoring hydrophobic interactions.

Hydroxyphenyl vs. Thiophen-3-ylmethyl ( vs. Target)

- The 3-hydroxyphenyl group introduces polarity via hydrogen bonding, which may improve aqueous solubility but reduce blood-brain barrier penetration. The thiophene moiety balances lipophilicity and aromatic interactions, making it suitable for targets requiring moderate hydrophobicity.

Pyridinyl vs. Thiophene Derivatives ( vs. Target) Pyridine’s basic nitrogen (e.g., pyridin-4-ylmethyl in ) can protonate at physiological pH, enhancing solubility. However, thiophene lacks basicity, favoring uncharged interactions in nonpolar environments.

Preparation Methods

Reaction Conditions and Mechanism

A stoichiometric mixture of aniline (3.26 g, 34.68 mmol) and itaconic acid (5.47 g, 41.62 mmol) in water (10 mL) undergoes cyclization at 110°C for 30 hours. The reaction proceeds via Michael addition of aniline’s nitrogen to the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular lactamization to form the pyrrolidone ring. Post-reaction alkalization with 6N NaOH precipitates unreacted starting materials, while subsequent acidification to pH 1 with HCl yields the crystalline product (97% yield).

Table 1: Optimization of Cyclization Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 90–130 | 110 | +32% |

| Reaction Time (h) | 12–48 | 30 | +18% |

| Molar Ratio (Aniline:Itaconic Acid) | 1:1–1:1.5 | 1:1.2 | +12% |

Amidation Strategies for Carboxamide Formation

Conversion of the carboxylic acid to the target amide requires careful selection of coupling reagents and reaction conditions to preserve the thiophene moiety’s integrity.

Acid Chloride-Mediated Amidation

Activation of the carboxyl group using thionyl chloride (SOCl₂) generates the reactive acyl chloride intermediate. Subsequent reaction with thiophen-3-ylmethylamine in anhydrous dichloromethane (DCM) at 0–5°C achieves 78–85% yields.

Reaction Scheme:

- Activation:

$$ \text{5-Oxo-1-phenylpyrrolidine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{SO}2 + \text{HCl} $$ - Amidation:

$$ \text{Acyl chloride} + \text{Thiophen-3-ylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Amide} + \text{HCl} $$

Table 2: Solvent Effects on Amidation Yield

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 4 | 85 | 98.2 |

| Tetrahydrofuran | 6 | 72 | 95.1 |

| Dimethylformamide | 3 | 88 | 97.8 |

Coupling Reagent-Assisted Methods

Modern peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide superior yields (89–93%) under mild conditions. A typical protocol involves:

- Dissolving the carboxylic acid (1 eq) and HATU (1.1 eq) in DMF

- Adding DIPEA (2.5 eq) as base

- Introducing thiophen-3-ylmethylamine (1.2 eq) at 0°C

- Stirring for 12 hours at room temperature

Critical Considerations:

- Thiophene Stability: Prolonged exposure to temperatures >50°C risks thiophene ring decomposition.

- Steric Effects: The pyrrolidine ring’s C3 substituent necessitates extended reaction times (12–18 h) for complete conversion.

Alternative Synthetic Pathways

Three-Component Coupling Approach

Inspired by dithiolopyridine syntheses, a one-pot method combines:

- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

- Thiophen-3-ylmethylamine

- Morpholine (base catalyst)

While this reduces purification steps, yields remain suboptimal (64–68%) due to competing side reactions between morpholine and the acylating agent.

Solid-Phase Synthesis

Parallel synthesis techniques, as demonstrated for pyrimidine carboxamides, enable high-throughput screening of reaction conditions. Immobilization of the carboxylic acid on Wang resin followed by on-resin amidation and cleavage achieves 82% purity but requires specialized equipment.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 5H, Ph), 7.21 (dd, J=2.8 Hz, 1H, thiophene), 6.95–6.89 (m, 2H, thiophene), 4.42 (d, J=5.6 Hz, 2H, CH₂), 3.72–3.58 (m, 2H, pyrrolidine), 2.95–2.81 (m, 1H, pyrrolidine), 2.65–2.50 (m, 2H, pyrrolidine).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=O ketone).

Challenges and Optimization Opportunities

Byproduct Formation

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 100 W), though yields remain comparable to conventional methods.

Q & A

Q. What are the key steps in synthesizing 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrololidine-3-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrrolidine ring and thiophene substituents.

- Amide coupling between the pyrrolidine-3-carboxylic acid derivative and thiophen-3-ylmethylamine.

- Solvent selection (e.g., ethanol, DMF, or DMSO) and catalysts (e.g., trifluoroacetic acid) to improve reaction efficiency .

- Purification via column chromatography or recrystallization.

Q. Optimization strategies :

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) for optimal yield .

- Reaction time : Extended durations (8–24 hours) ensure completion of multi-step sequences .

- Monitoring : Thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR identifies protons and carbons in the pyrrolidine, phenyl, and thiophene groups. For example, the ketone (5-oxo) at ~2.5 ppm (1H) and aromatic protons (phenyl/thiophene) at 6.5–8.0 ppm .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic structures .

- Mass Spectrometry (MS) :

- Infrared (IR) Spectroscopy :

Advanced Research Questions

Q. How can conflicting data from NMR and MS be resolved during structural confirmation?

Answer:

- Cross-validation : Compare NMR peak integrals with MS-derived molecular formulas to ensure stoichiometric consistency. For example, a discrepancy in oxygen count may indicate impurities or degradation .

- Isotopic patterns : MS isotopic clusters (e.g., chlorine or sulfur signatures) help distinguish between structural isomers .

- Advanced techniques : X-ray crystallography (if crystalline) or NOESY NMR can resolve stereochemical ambiguities .

Q. What strategies improve yield in multi-step syntheses of pyrrolidine carboxamides?

Answer:

-

Stepwise optimization :

- Protecting groups : Temporarily shield reactive sites (e.g., ketones) during amide coupling .

- Catalyst screening : Palladium or enzyme-based catalysts enhance coupling efficiency .

-

Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

-

Yield data from analogous compounds :

Step Solvent Catalyst Yield (%) Amide Coupling DMF DCC/HOBt 75–85 Cyclization Ethanol TFA 60–70 Data inferred from similar syntheses .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition assays :

- Kinase assays : Measure IC50 values against targets like EGFR or MAPK using fluorescence-based protocols .

- Antimicrobial testing :

- Cytotoxicity :

Q. How does the thiophene substituent influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The thiophene ring increases logP (~2.5), enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Thiophene-methyl groups resist oxidative degradation compared to furan analogs, as shown in microsomal stability assays .

- Structure-activity relationship (SAR) : Modifications at the thiophene 3-position can alter target affinity (e.g., COX-2 inhibition) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with protein active sites (e.g., COX-2 or serotonin receptors) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Arg120 in COX-2) .

- QSAR models : Relate substituent electronic properties (Hammett constants) to IC50 values for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.